- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanoneTetrahedron, 1987, 43(11), 2505-12,
Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

97859-51-3 structure
Product name:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (S)-5-(Hydroxymethyl)oxazolidin-2-one
- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (S)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
- CS-0053134
- AS-52043
- SCHEMBL3954454
- P14223
- 97859-51-3
- EN300-7211291
- MFCD27977273
- LSYOFPBORRARMF-VKHMYHEASA-N
- (S)-5-(hydroxylmethyl)oxazolidin-2-one
- CS-0067235
- AKOS025396273
- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD27977273
- Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
- InChI Key: LSYOFPBORRARMF-VKHMYHEASA-N
- SMILES: C([C@@H]1CNC(=O)O1)O
Computed Properties
- Exact Mass: 117.042593085g/mol
- Monoisotopic Mass: 117.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 58.6Ų
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S357975-25mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 25mg |
$ 295.00 | 2022-06-03 | ||
Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$1249 | 2021-08-18 | |
TRC | S357975-2.5mg |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-500MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 500MG |
¥ 1,702.00 | 2023-04-12 | |
Enamine | EN300-7211291-0.5g |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 95% | 0.5g |
$400.0 | 2023-05-29 | |
Enamine | EN300-7211291-2.5g |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 95% | 2.5g |
$1078.0 | 2023-05-29 | |
eNovation Chemicals LLC | D586480-250MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 250mg |
$100 | 2024-07-21 | |
Chemenu | CM294729-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$*** | 2023-03-29 | |
Ambeed | A647419-1g |
(S)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-51-3 | 95% | 1g |
$199.0 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-250MG |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
97859-51-3 | 97% | 250MG |
¥ 1,042.00 | 2023-04-12 |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesTetrahedron, 1987, 43(11), 2505-12,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Reference
- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Reference
- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C
Reference
- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivativesTetrahedron: Asymmetry, 1995, 6(5), 1181-90,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C
Reference
- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesChemBioChem, 2005, 6(10), 1866-1874,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C
Reference
- New chemoenzymatic pathway for β-adrenergic blocking agentsTetrahedron: Asymmetry, 2005, 16(8), 1485-1494,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanoneTetrahedron Letters, 1989, 30(28), 3701-2,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water
Reference
- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
- (S)-3-Amino-1,2-propanediol
- (S)-benzyl 2-oxooxazolidine-5-carboxylate
- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-
- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one
- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-
- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Related Literature
-
1. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Purity:99%
Quantity:1g
Price ($):179.0